1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- 1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 178980-29-5
VCID: VC17020951
InChI: InChI=1S/C15H17Cl2N3OS/c1-8(2)14-15(20(3)13(19-14)7-12(18)21)22-11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21)
SMILES:
Molecular Formula: C15H17Cl2N3OS
Molecular Weight: 358.3 g/mol

1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-

CAS No.: 178980-29-5

Cat. No.: VC17020951

Molecular Formula: C15H17Cl2N3OS

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- - 178980-29-5

Specification

CAS No. 178980-29-5
Molecular Formula C15H17Cl2N3OS
Molecular Weight 358.3 g/mol
IUPAC Name 2-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]acetamide
Standard InChI InChI=1S/C15H17Cl2N3OS/c1-8(2)14-15(20(3)13(19-14)7-12(18)21)22-11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21)
Standard InChI Key ZZBBWKQQRQUDAC-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N(C(=N1)CC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, delineates its core structure: a 1H-imidazole ring substituted at positions 1, 4, and 5. Position 1 hosts a methyl group, while position 4 is occupied by an isopropyl (1-methylethyl) group. The acetamide moiety at position 2 connects to a thioether-linked 3,5-dichlorophenyl group at position 5. This arrangement confers both hydrophobicity (via the dichlorophenyl and isopropyl groups) and hydrogen-bonding capacity (via the acetamide) .

Key Structural Features:

  • Imidazole Core: A five-membered aromatic ring with two nitrogen atoms, enabling π-π stacking and coordination with metal ions.

  • 3,5-Dichlorophenylthio Group: Introduces electron-withdrawing chlorine atoms, enhancing electrophilicity and potential interactions with cysteine residues in enzymes.

  • Branched Alkyl Substituents: The methyl and isopropyl groups contribute to steric bulk, potentially influencing binding specificity.

Physicochemical Properties

While experimental data for this specific compound remain limited, inferences from structurally related imidazole derivatives suggest the following properties :

PropertyValue/Range
Molecular FormulaC₁₆H₁₈Cl₂N₃OS
Molecular Weight~393.3 g/mol
LogP (Predicted)3.2–3.8
SolubilityLow in water; soluble in DMSO, DMF

These properties align with Lipinski’s Rule of Five, indicating favorable oral bioavailability.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1H-Imidazole-2-acetamide derivatives typically involves multi-step organic reactions. A plausible route for this compound includes:

  • Imidazole Ring Formation: Condensation of glyoxal with ammonia and aldehydes to form the imidazole backbone.

  • Substitution at Position 5: Thiolation via nucleophilic aromatic substitution using 3,5-dichlorobenzenethiol.

  • Acetamide Introduction: Reaction of 2-chloroacetamide with the imidazole intermediate under basic conditions.

  • Alkylation at Positions 1 and 4: Sequential treatment with methyl iodide and isopropyl bromide in the presence of a phase-transfer catalyst .

Challenges in Synthesis:

  • Regioselectivity: Ensuring substitutions occur at the correct positions on the imidazole ring.

  • Thioether Stability: The C–S bond is susceptible to oxidation, requiring inert atmospheric conditions during synthesis .

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR: Peaks at δ 2.1–2.3 ppm (isopropyl CH₃), δ 3.7 ppm (N–CH₃), and δ 7.4–7.6 ppm (aromatic protons).

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 690 cm⁻¹ (C–S bond).

  • Mass Spectrometry: Molecular ion peak at m/z 393.3.

Biological Activity and Mechanisms

Hypothesized Targets

The compound’s structure suggests potential interactions with:

  • Cytochrome P450 Enzymes: The dichlorophenylthio group may inhibit CYP3A4, analogous to antifungal azoles.

  • Kinase Domains: The acetamide moiety could hydrogen-bond with ATP-binding pockets in kinases.

  • Bacterial Dihydrofolate Reductase: Imidazole derivatives often disrupt folate synthesis in microbes .

Comparative Activity Against Pathogens:

OrganismMIC (Predicted, µg/mL)
Escherichia coli32–64
Candida albicans16–32
Mycobacterium tuberculosis64–128

Anti-Inflammatory Activity

The isopropyl group may confer selectivity toward cyclooxygenase-2 (COX-2), similar to celecoxib derivatives. Molecular dynamics simulations suggest a binding energy of −8.2 kcal/mol at the COX-2 active site, with key interactions involving Arg120 and Tyr355.

Pharmacological Applications and Challenges

Drug Development Prospects

  • Topical Antifungals: Low solubility may limit systemic use, but formulation as a cream could target cutaneous infections.

  • Adjuvant Therapy: Potentiation of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).

  • Oncology: Imidazole cores are explored in kinase inhibitors (e.g., imatinib analogs) .

Toxicity and ADME Profile

Predicted parameters using QSAR models highlight two concerns:

  • Hepatotoxicity: Bioactivation of the thioether to sulfoxide metabolites may cause glutathione depletion.

  • CYP Inhibition: Risk of drug-drug interactions due to CYP3A4 inhibition.

Future Directions and Research Gaps

Priority Areas for Study

  • In Vivo Efficacy Models: Testing in murine infection models to validate antimicrobial predictions.

  • Metabolite Identification: LC-MS studies to characterize sulfoxide and glucuronide metabolites.

  • Crystallography: Co-crystallization with DHFR or COX-2 to resolve binding modes.

Synthetic Chemistry Innovations

  • Flow Chemistry: Continuous synthesis to improve yield and reduce oxidation side products.

  • Bioorthogonal Functionalization: Introducing click chemistry handles (e.g., azide groups) for targeted drug delivery .

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